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molecular formula C9H11ClN2O2 B1313722 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine CAS No. 195517-93-2

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Cat. No. B1313722
M. Wt: 214.65 g/mol
InChI Key: AZBWWYMVFPAHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825126B2

Procedure details

Compound 79 (200 mg, 0.63 mmol) was treated with a solution at 15% of TFA in CH2Cl2 at room temperature for 45 min. The solution was concentrated in vacuo and water (10 mL) was added. The aqueous phase was washed with Et2O, basified with aqueous 2N NaOH, and extracted with CHCl3 (10 mL×3) obtaining 130 mg of a white solid (80) (yield 96%). 1H NMR (CDCl3, 300 MHz) δ8.37 (br s, 1H), 7.29-7.22 (m, 2H), 6.82 (d, J=9.3 Hz, 1H), 5.44 (br s, 1H), 3.8(s, 2H), 3.89 (s, 2H). MS (m/e) (API-ES) 215 (M+H)+, m.p. 135-137° C.
Name
Compound 79
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[O:16][CH2:17][C:18](=[O:20])[NH2:19])(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([O:16][CH2:17][C:18]([NH2:19])=[O:20])=[C:9]([CH:14]=1)[CH2:8][NH2:7]

Inputs

Step One
Name
Compound 79
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=C(C=CC(=C1)Cl)OCC(N)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo and water (10 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous phase was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (10 mL×3)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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